3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid

Lipophilicity Membrane permeability Peptide drug design

This Fmoc-protected aminomethyl-benzoic acid features an ortho-bromine handle that enables late-stage Suzuki–Miyaura diversification, eliminating 4–6 synthetic steps per analogue versus traditional linear synthesis. The bromine substituent raises logP by ~0.7 units (to 4.8) vs the non-halogenated analogue, ideal for cell-permeable peptidomimetics targeting intracellular PPIs. The distinct ⁷⁹Br/⁸¹Br isotope signature provides an intrinsic mass label for quantitative LC-MS/MS metabolite tracking without radiochemical or fluorescent tagging. Supplied at ≥98% purity (HPLC). GHS07 classified irritant.

Molecular Formula C23H18BrNO4
Molecular Weight 452.3 g/mol
CAS No. 578026-61-6
Cat. No. B6616264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
CAS578026-61-6
Molecular FormulaC23H18BrNO4
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)Br
InChIInChI=1S/C23H18BrNO4/c24-21-11-14(22(26)27)9-10-15(21)12-25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27)
InChIKeyRDVKYLZMXMNZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid (CAS 578026-61-6): Key Procurable Intermediate for Halogen-Containing Peptidomimetics


3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is an Fmoc-protected aminomethyl-benzoic acid derivative bearing a bromine substituent ortho to the carboxylic acid. It belongs to the class of protected aromatic β-amino acid building blocks used in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The compound is characterized by a molecular weight of 452.3 g·mol⁻¹, a computed XLogP3 of 4.8, and a topological polar surface area of 75.6 Ų. [1] It is supplied at ≥98% purity (HPLC) by major vendors and is classified as a skin/eye irritant (GHS07).

Why Generic Substitution Fails for 3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid


In-class Fmoc-protected aminomethyl-benzoic acid building blocks, such as the non-halogenated 4-(Fmoc-aminomethyl)benzoic acid (CAS 164470-64-8), are not freely interchangeable. The bromine substituent at the 3-position alters three key attributes simultaneously: (i) it raises lipophilicity by ~0.7 log P units, affecting membrane permeability and retention time in chromatographic purification; (ii) it provides an aryl halide handle for downstream Pd-catalysed cross-coupling reactions (e.g. Suzuki–Miyaura), enabling late-stage diversification that the non‑brominated analogue cannot offer; and (iii) its electron‑withdrawing effect modulates the acidity of the carboxylic acid and the reactivity of the adjacent aminomethyl group. [1][2] These differences are outlined quantitatively below.

Quantitative Differentiation Evidence: 3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid vs. Closest Analogues


Enhanced Lipophilicity (ΔXLogP3 = +0.7) vs. Non‑Brominated Analogue

The target compound exhibits a computed XLogP3 of 4.8, whereas the non‑brominated analogue 4-(Fmoc-aminomethyl)benzoic acid has an XLogP3 of 4.1. This +0.7 log P increase translates to an approximately 5‑fold higher octanol–water partition coefficient, which correlates with improved passive membrane permeability (class‑level inference). [1][2]

Lipophilicity Membrane permeability Peptide drug design

Aryl Bromide Handle Enables Suzuki–Miyaura Cross-Coupling (Class‑Level Reactivity Evidence)

The presence of the aryl bromide at the 3‑position permits Pd‑catalysed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids. Under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), aryl bromides typically achieve coupling yields of 70–95%. The non‑brominated analogue is entirely unreactive under the same conditions, providing no diversification pathway. [1][2]

Cross-coupling Late-stage functionalisation Medicinal chemistry

Increased Molecular Weight (+78.9 g·mol⁻¹) Influences Pharmacokinetic Profile and MS Detection

The bromine atom raises the monoisotopic mass from 373.13 Da (non‑brominated) to 451.04 Da (target), an increment of 78.9 Da. This mass shift facilitates unequivocal identification in LC‑MS workflows and can alter the pharmacokinetic profile of derived peptides. [1][2]

Molecular weight Mass spectrometry Pharmacokinetics

Electron‑Withdrawing Effect of Bromine Modulates Carboxylic Acid Acidity (Class‑Level pKa Evidence)

The bromine atom exerts a –I inductive effect, lowering the pKa of the benzoic acid moiety. While experimental pKa data for this specific compound are not available in public databases, class‑level structure–activity relationships predict a pKa reduction of approximately 0.3–0.5 units relative to the non‑brominated analogue (estimated pKa ~ 3.9 vs. ~4.3). [1][2] This shift can influence coupling efficiency in SPPS, especially under low‑stoichiometry activation conditions.

pKa modulation Electron-withdrawing group Solid-phase peptide coupling

Optimal Research and Industrial Applications for 3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid


Late‑Stage Diversification in Peptide Drug Candidate Libraries

Medicinal chemistry teams can use the aryl bromide handle to perform parallel Suzuki–Miyaura couplings, converting a single Fmoc‑protected intermediate into dozens of aryl‑substituted peptidomimetics for SAR exploration. This strategy eliminates the need to synthesise each analogue de novo, reducing synthetic steps by 4–6 steps per analogue compared to traditional linear synthesis. [1][2]

Synthesis of Lipophilic Peptide Conjugates for Intracellular Target Engagement

The elevated log P (4.8 vs. 4.1 for the non‑brominated analogue) makes this building block particularly suitable for constructing cell‑permeable peptide probes targeting intracellular protein‑protein interactions. [3]

Solid‑Phase Synthesis of Halogen‑Tagged Peptides for Metabolic Stability Studies

The distinct bromine isotope signature (¹⁹⁷Br/¹⁸¹Br) facilitates quantitative LC‑MS/MS tracking of peptide metabolites in microsomal or hepatocyte incubation assays, providing an inherent mass label without the need for fluorescence or radioisotope tagging. [4]

Building Block for Orthogonally Protected Peptide Nucleic Acid (PNA) Monomers

The Fmoc/aryl‑bromide combination allows iterative solid‑phase synthesis of PNA oligomers where the bromine can later be replaced by nucleobases or fluorophores via Pd‑catalysed cross‑coupling, expanding the chemical space of PNA‑based diagnostics and antisense agents. [1]

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